Phenoxymethyl phenoxyacetate
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Overview
Description
Phenoxymethyl phenoxyacetate is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy and acetate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxymethyl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenoxymethyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in phenoxymethyl phenol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid and other carboxylic acids.
Reduction: Phenoxymethyl phenol.
Substitution: Various phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Phenoxymethyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its effectiveness in controlling plant growth.
Mechanism of Action
The mechanism of action of phenoxymethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as a plant growth regulator by affecting hormonal pathways in plants.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A precursor to phenoxymethyl phenoxyacetate, known for its use in herbicides.
Phenoxymethylpenicillin: An antibiotic with a similar phenoxy structure, used to treat bacterial infections.
Methyl phenoxyacetate: Another ester derivative of phenoxyacetic acid, used in various chemical applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
88920-35-8 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
phenoxymethyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O4/c16-15(11-17-13-7-3-1-4-8-13)19-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
QVCIITMJLJAGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCOC2=CC=CC=C2 |
Origin of Product |
United States |
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